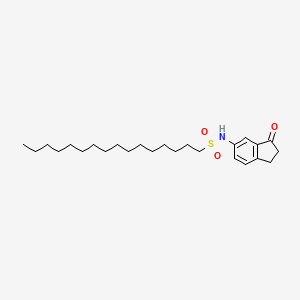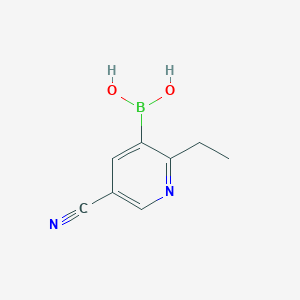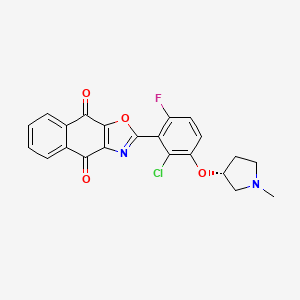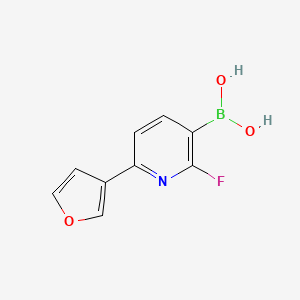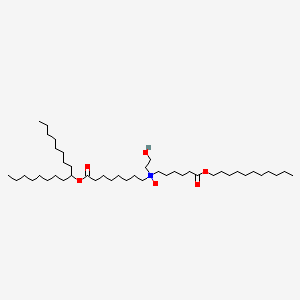
2,3,16,20,25-Pentahydroxycucurbita-5-ene-11,22-dio
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
2,3,16,20,25-Pentahydroxycucurbita-5-ene-11,22-dio undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, hydroxide ions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,3,16,20,25-Pentahydroxycucurbita-5-ene-11,22-dio has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,16,20,25-Pentahydroxycucurbita-5-ene-11,22-dio involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity and signal transduction. detailed information on the exact molecular targets and pathways is limited .
Comparison with Similar Compounds
Similar Compounds
Cucurbitacin B: Another cucurbitane derivative with similar biological activities.
Cucurbitacin E: Known for its anti-inflammatory and anticancer properties.
Cucurbitacin I: Studied for its potential therapeutic effects in various diseases.
Uniqueness
2,3,16,20,25-Pentahydroxycucurbita-5-ene-11,22-dio is unique due to its specific hydroxylation pattern, which may confer distinct biological activities and chemical reactivity compared to other cucurbitane derivatives .
Properties
Molecular Formula |
C36H58O12 |
|---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C36H58O12/c1-31(2,45)12-11-23(40)36(8,46)28-20(39)14-33(5)22-10-9-17-18(35(22,7)24(41)15-34(28,33)6)13-19(38)29(32(17,3)4)48-30-27(44)26(43)25(42)21(16-37)47-30/h9,18-22,25-30,37-39,42-46H,10-16H2,1-8H3 |
InChI Key |
MSHWJYPCLRLDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


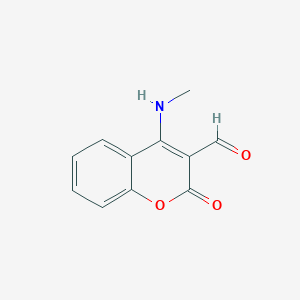
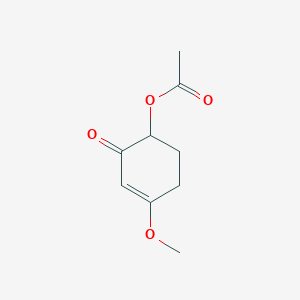

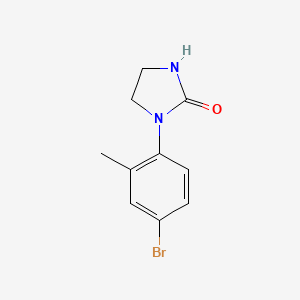
![Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14080118.png)
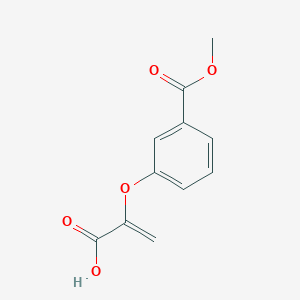
![2-[11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;methanesulfonic acid](/img/structure/B14080136.png)


